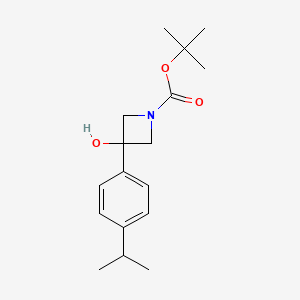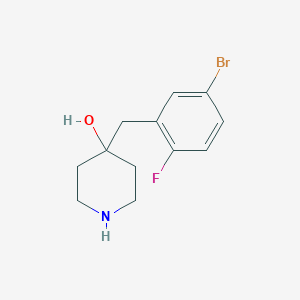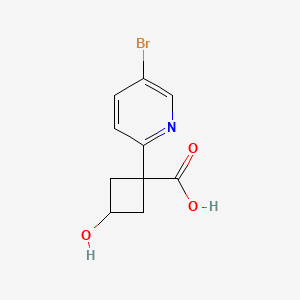
1-(5-Bromo-2-pyridinyl)-3-hydroxycyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a brominated pyridine ring attached to a cyclobutane carboxylic acid moiety with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the bromination of a pyridine precursor followed by cyclization and functional group modifications. One common method involves the metalation of a methylpyridine precursor, followed by bromination and subsequent cyclization to form the cyclobutane ring . The reaction conditions often include the use of strong bases and metal catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow metalation and bromination techniques have been reported to be effective for the large-scale synthesis of similar compounds . These methods offer advantages such as improved reaction control, scalability, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl and carboxylic acid groups may also play a role in binding to biological molecules, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-bromopyridin-2-yl)-2-methylpropan-2-ol: This compound features a similar brominated pyridine ring but with a different functional group attached to the cyclobutane ring.
5-bromopyrimidine: Another brominated heterocyclic compound with different structural properties and applications.
Uniqueness
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its combination of a brominated pyridine ring and a cyclobutane carboxylic acid moiety with a hydroxyl group
Eigenschaften
Molekularformel |
C10H10BrNO3 |
|---|---|
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-6-1-2-8(12-5-6)10(9(14)15)3-7(13)4-10/h1-2,5,7,13H,3-4H2,(H,14,15) |
InChI-Schlüssel |
DTINAJSEMCZWLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=NC=C(C=C2)Br)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
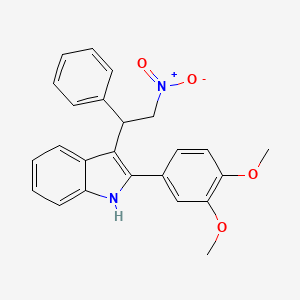
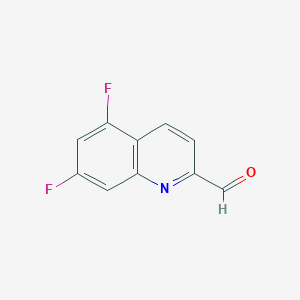
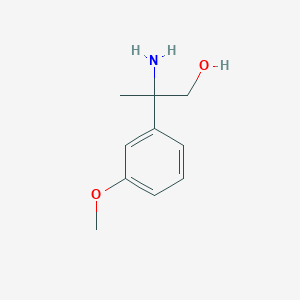
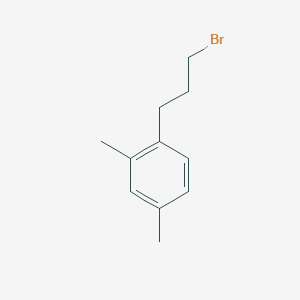
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
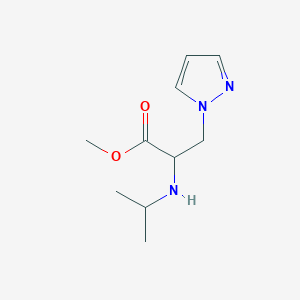
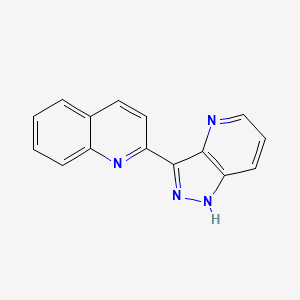
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
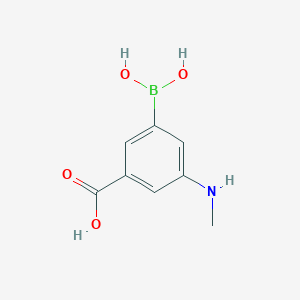
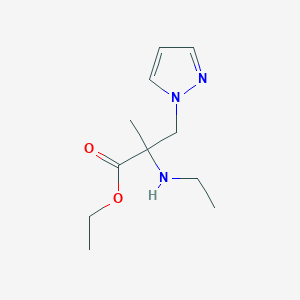
![4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13550575.png)
